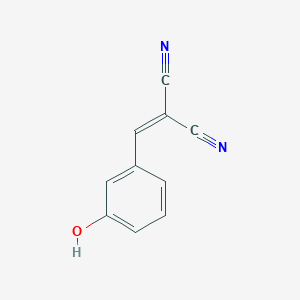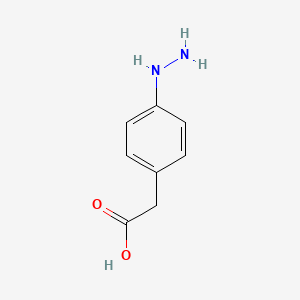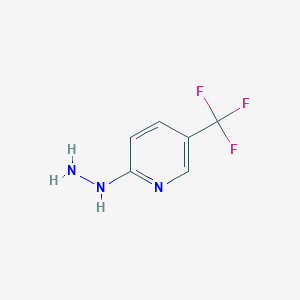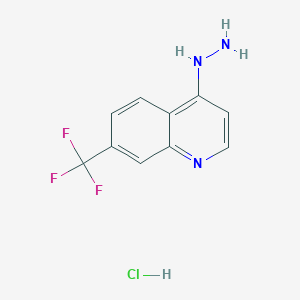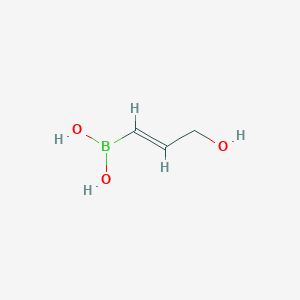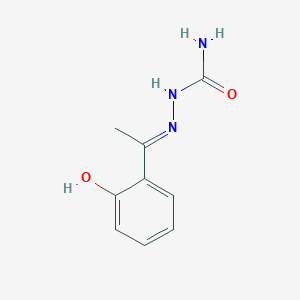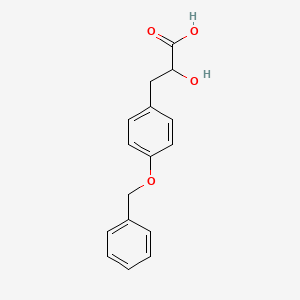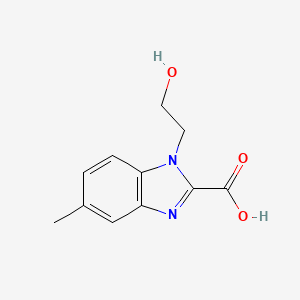![molecular formula C7H8O4 B3021568 3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid CAS No. 1027355-51-6](/img/structure/B3021568.png)
3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid
Descripción general
Descripción
“3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid” is a chemical compound with the molecular formula C7H8O4 . It is also known by other names such as (1R,4R,5S)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid . The compound has a molecular weight of 156.14 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a method for the preparation of 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylic acid methyl ester involves a highly regioselective Diels-Alder reaction between 2-methylfuran and methyl-3-bromo-propiolate .Molecular Structure Analysis
The molecular structure of “3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid” can be represented by the InChI codeInChI=1S/C7H8O4/c8-6(9)4-1-3-2-5(4)7(10)11-3/h3-5H,1-2H2,(H,8,9)/t3-,4+,5-/m1/s1 . This compound has three defined atom stereocenters . Chemical Reactions Analysis
The compound can undergo various chemical reactions. For example, the addition of furan to maleic acid follows the endo Alder rule and gives the eruto-dicarboxylic acid . Reduction of its mixed anhydride with acetic acid with NaBH4 generates lactone .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 63.6 Ų and a complexity of 223 . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound is covalently bonded and has a rotatable bond count of 1 .Aplicaciones Científicas De Investigación
- Cantharidin and Analogues : The Meloidae family of beetles produces cantharidin, a vesicant principle derived from 3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid anhydride. Cantharidin has been studied for its biological activities, including antitumor and anti-inflammatory effects .
- Bioactive Analogues : Researchers explore modifications of the 3-Oxo-2-oxabicyclo[2.2.1]heptane scaffold to create bioactive analogs with improved properties .
- Intermediate in Butenolide Synthesis : 3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid serves as an intermediate in the synthesis of 4,4-dialkyl-2-butenolides. These compounds are obtained by reacting the acid with Grignard reagents, followed by cycloreversion (elimination of furan) to release the double bond .
- Cyclic Oxygenated Hydrocarbons : These compounds play a crucial role in combustion, photochemical oxidation, and biological degradation of hydrocarbons. 3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid derivatives are used as templates for achieving stereoselective functional groups in natural product synthesis .
Natural Product Synthesis
Chemical Synthesis
Thermochemistry and Reaction Intermediates
Immunomodulation and Drug Development
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by 3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid are currently unknown
Result of Action
The molecular and cellular effects of 3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how 3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid interacts with its targets . .
Propiedades
IUPAC Name |
3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c8-6(9)4-1-3-2-5(4)7(10)11-3/h3-5H,1-2H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHQIVJPIBHBSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C(=O)O2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


